molecular formula C11H14O3 B1627933 2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane CAS No. 850348-76-4

2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane

Cat. No.: B1627933
CAS No.: 850348-76-4
M. Wt: 194.23 g/mol
InChI Key: PSMUQDHZCGFZKJ-UHFFFAOYSA-N
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Description

2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is a derivative of 1,3-dioxolane, a five-membered cyclic acetal, and features a phenoxymethyl group substituted at the second position of the dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane can be achieved through several methods. One common approach involves the ring-opening of epoxides in the presence of ketones, catalyzed by graphene oxide under ultrasonic irradiation . Another method utilizes Brønsted acids to activate the dimerization reaction of glycol, leading to the formation of 2-methyl-1,3-dioxolane via acetaldehyde .

Industrial Production Methods

Industrial production of this compound typically involves the use of silica gel catalysis. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various carbonyl compounds, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane involves its ability to undergo ring-opening polymerization (ROP) and other reactions. The compound can act as a monomer in the formation of poly(α-hydroxy acid)s (PAHAs) through the ROP of 1,3-dioxolane-4-ones . This process is facilitated by the presence of specific catalysts and reaction conditions, leading to the formation of functional polymers with various applications.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler cyclic acetal without the phenoxymethyl substitution.

    2-Methyl-1,3-dioxolane: Similar structure but lacks the phenoxymethyl group.

    1,4-Dioxane: A six-membered cyclic ether with different chemical properties.

Uniqueness

2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-[(2-methylphenoxy)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9-4-2-3-5-10(9)14-8-11-12-6-7-13-11/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMUQDHZCGFZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590066
Record name 2-[(2-Methylphenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850348-76-4
Record name 2-[(2-Methylphenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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